3-Amino-5-chloro-6-phenylpyrazine-2-carboxylic acid
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Overview
Description
3-Amino-5-chloro-6-phenylpyrazine-2-carboxylic acid is a heterocyclic compound belonging to the pyrazine family Pyrazines are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-chloro-6-phenylpyrazine-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate substituted hydrazines with α,β-unsaturated carbonyl compounds, followed by chlorination and amination steps .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-5-chloro-6-phenylpyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium cyanide.
Major Products: The major products formed from these reactions include various substituted pyrazine derivatives, which can be further utilized in different applications .
Scientific Research Applications
3-Amino-5-chloro-6-phenylpyrazine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in anti-cancer and anti-inflammatory drugs.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Amino-5-chloro-6-phenylpyrazine-2-carboxylic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes or disrupt cellular pathways, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the derivatives used .
Comparison with Similar Compounds
- 3-Amino-6-bromopyrazine-2-carboxylic acid
- 5-Alkylamino-N-phenylpyrazine-2-carboxamides
- Pyrazinamide
Comparison: Compared to similar compounds, 3-Amino-5-chloro-6-phenylpyrazine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the presence of the chloro group can enhance its reactivity in substitution reactions, while the phenyl group can influence its biological activity .
Properties
Molecular Formula |
C11H8ClN3O2 |
---|---|
Molecular Weight |
249.65 g/mol |
IUPAC Name |
3-amino-5-chloro-6-phenylpyrazine-2-carboxylic acid |
InChI |
InChI=1S/C11H8ClN3O2/c12-9-7(6-4-2-1-3-5-6)14-8(11(16)17)10(13)15-9/h1-5H,(H2,13,15)(H,16,17) |
InChI Key |
DRWXFMBSXQNGTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(C(=N2)C(=O)O)N)Cl |
Origin of Product |
United States |
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